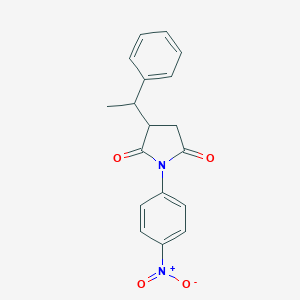
1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid in the presence of a base, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Amino-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-(4-Chloro-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione:
1-(4-Methyl-phenyl)-3-(1-phenyl-ethyl)-pyrrolidine-2,5-dione: The methyl group affects the compound’s steric and electronic properties, influencing its reactivity and interactions.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H16N2O4 |
|---|---|
Poids moléculaire |
324.3g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H16N2O4/c1-12(13-5-3-2-4-6-13)16-11-17(21)19(18(16)22)14-7-9-15(10-8-14)20(23)24/h2-10,12,16H,11H2,1H3 |
Clé InChI |
KPYIUCXVOGYSCQ-UHFFFAOYSA-N |
SMILES |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canonique |
CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Solubilité |
32.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



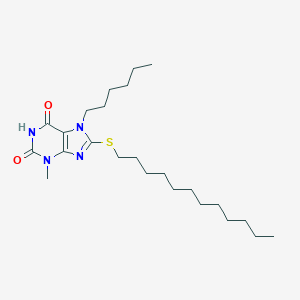
![8-[(2-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406946.png)
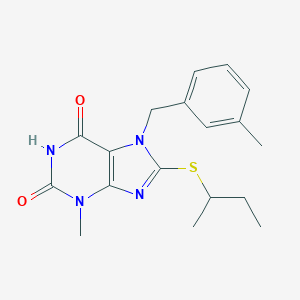
![3-Methyl-8-(3-methylbutylsulfanyl)-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B406949.png)
![7-hexyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406951.png)


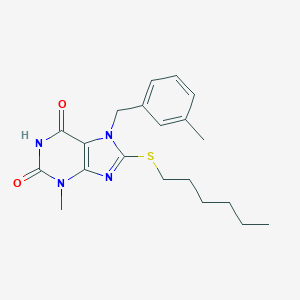
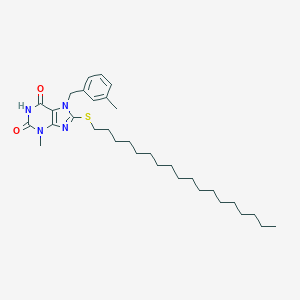
![N-(2-methylbenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B406960.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406962.png)
![N-(2-chlorophenyl)-2-[{3-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B406965.png)
![2-[{3-nitrophenyl}(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B406966.png)
